[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol
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Overview
Description
[3-(6-CHLORO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHANOL is a complex organic compound characterized by its unique chemical structure. This compound features a benzodioxole ring fused with an oxazole ring, along with a chlorinated and methoxylated benzene ring. Such structural features make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-CHLORO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHANOL typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzodioxole ring followed by chlorination and methoxylation. The oxazole ring is then introduced through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[3-(6-CHLORO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, [3-(6-CHLORO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHANOL is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of [3-(6-CHLORO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHANOL involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
Compared to similar compounds, [3-(6-CHLORO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHANOL stands out due to its unique combination of a benzodioxole and oxazole ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12ClNO6 |
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Molecular Weight |
313.69 g/mol |
IUPAC Name |
[3-(6-chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C13H12ClNO6/c1-17-10-8(7-3-6(4-16)21-15-7)9(14)11(18-2)13-12(10)19-5-20-13/h3,16H,4-5H2,1-2H3 |
InChI Key |
ZJKFDTGQRCAQJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)OC)Cl)C3=NOC(=C3)CO |
Origin of Product |
United States |
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